molecular formula C9H9BrClNO2 B13116661 Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

Cat. No.: B13116661
M. Wt: 278.53 g/mol
InChI Key: NIHQIBJCRIWPQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride typically involves the esterification of benzeneacetic acid derivatives. The reaction conditions often include the use of methanol and hydrochloric acid as reagents . The process may involve multiple steps, including bromination and chlorination, to introduce the bromine and chlorine atoms into the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic processes and purification techniques is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino acids, alcohols, and halogenated compounds.

Scientific Research Applications

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-amino-2-(5-bromo-2-fluorophenyl)acetate
  • Methyl2-amino-2-(5-chloro-2-fluorophenyl)acetate
  • Methyl2-amino-2-(5-iodo-2-chlorophenyl)acetate

Uniqueness

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a structure that includes a bromo and a chloro substituent on the phenyl ring, contributing to its unique biological properties. The presence of these halogens can enhance lipophilicity and influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : This compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, it can influence the activity of aminotransferases, which are crucial for amino acid metabolism. By modulating these enzymes, the compound can alter metabolic flux within cells.
  • Cell Signaling Modulation : this compound affects cell signaling pathways, notably the MAPK/ERK pathway. This pathway is essential for regulating cell proliferation and differentiation, indicating that the compound may play a role in cellular growth processes.
  • Gene Expression Regulation : The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction leads to changes in the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

The biochemical properties of this compound include:

  • Transport and Distribution : The compound is transported within cells via specific transporters, allowing it to localize in various organelles such as mitochondria and the endoplasmic reticulum. This localization is critical for its biological effects.
  • Subcellular Localization : Its localization within specific cellular compartments is essential for influencing mitochondrial function and energy metabolism, as well as affecting protein folding processes in the endoplasmic reticulum.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

  • In Vitro Studies : Research demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, when tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cells, significant differences in susceptibility were observed, suggesting that it may target specific molecular pathways unique to these cancer types .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications in the chemical structure could enhance or diminish biological activity. The presence of halogen substituents was found to significantly influence the potency against cancer cell lines, highlighting the importance of molecular design in drug development .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InteractionModulates aminotransferases
Cell SignalingAffects MAPK/ERK pathway
Gene ExpressionInteracts with transcription factors
Anticancer ActivitySelective cytotoxicity
Structure-Activity RelationshipInfluence of halogen substituents

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3

InChI Key

NIHQIBJCRIWPQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

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